molecular formula C21H13Cl2F3N4O2 B3568437 3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3568437
M. Wt: 481.3 g/mol
InChI Key: DYKRZCDJPHQHCM-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has several substituents on the pyrazolo[1,5-a]pyrimidine core, including a 5-phenyl group, a 7-(trifluoromethyl) group, and a 3-chloro group. It also has a carboxamide group at the 2-position, with the nitrogen of the carboxamide linked to a 5-chloro-2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[1,5-a]pyrimidine ring system, with the various substituents adding complexity to the structure. Techniques such as NMR spectroscopy would be used to elucidate the structure .


Chemical Reactions Analysis

As a pyrazolo[1,5-a]pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific substituents and their positions on the ring system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the various halogen substituents would likely affect properties such as solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anticancer activity, in which case the mechanism of action might involve interaction with certain enzymes or receptors in cancer cells .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as studies to optimize its properties for a particular application. This could involve modifications to the molecular structure, for example through the introduction of different substituents .

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N4O2/c1-32-15-8-7-12(22)9-14(15)28-20(31)18-17(23)19-27-13(11-5-3-2-4-6-11)10-16(21(24,25)26)30(19)29-18/h2-10H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKRZCDJPHQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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